molecular formula C9H11NO B12093850 1H-Indole-7-methanol, 2,3-dihydro- CAS No. 112106-89-5

1H-Indole-7-methanol, 2,3-dihydro-

Cat. No.: B12093850
CAS No.: 112106-89-5
M. Wt: 149.19 g/mol
InChI Key: YEUKLPJLDSENGT-UHFFFAOYSA-N
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Description

1H-Indole-7-methanol, 2,3-dihydro- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds, including alkaloids and plant hormones . This compound, specifically, has a structure that includes a methanol group attached to the 7th position of the indole ring, making it a unique and interesting molecule for scientific research and industrial applications.

Preparation Methods

The synthesis of 1H-Indole-7-methanol, 2,3-dihydro- can be achieved through several methods. One common synthetic route involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Indole-7-methanol, 2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

1H-Indole-7-methanol, 2,3-dihydro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-7-methanol, 2,3-dihydro- involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the particular derivative and its structure.

Properties

CAS No.

112106-89-5

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2,3-dihydro-1H-indol-7-ylmethanol

InChI

InChI=1S/C9H11NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-3,10-11H,4-6H2

InChI Key

YEUKLPJLDSENGT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC=C2CO

Origin of Product

United States

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